molecular formula C12H13NO2 B11894296 1-(2-Methoxyquinolin-1(2h)-yl)ethanone CAS No. 30831-78-8

1-(2-Methoxyquinolin-1(2h)-yl)ethanone

Cat. No.: B11894296
CAS No.: 30831-78-8
M. Wt: 203.24 g/mol
InChI Key: DNVWXCCXMJHGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyquinolin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The methoxy group at the 2-position of the quinoline ring enhances the compound’s chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone typically involves the reaction of 2-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyquinolin-1(2H)-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets, such as tubulin. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxy group enhances the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group at the 2-position, which enhances its chemical reactivity and biological activity. This substitution pattern distinguishes it from other quinoline derivatives and contributes to its potential as a therapeutic agent .

Properties

CAS No.

30831-78-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxy-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8,12H,1-2H3

InChI Key

DNVWXCCXMJHGAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.